![molecular formula C15H20N4O4 B2459429 3-(2-(4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one CAS No. 2097916-36-2](/img/structure/B2459429.png)
3-(2-(4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-(4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one is a synthetic compound that has been widely studied in scientific research. It is commonly referred to as an oxazolidinone derivative and has shown potential in various applications, including as an antibacterial agent.
Wissenschaftliche Forschungsanwendungen
Antibacterial Properties and Structural Activity Relationship
Oxazolidinones, including compounds structurally related to "3-(2-(4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one," are a novel class of synthetic antibacterial agents. They are active against gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA), and selected anaerobic organisms. The structural modification of oxazolidinones, such as the introduction of heteroaromatic rings like pyrimidine, has shown to enhance antibacterial properties. These compounds have been evaluated for their Minimum Inhibitory Concentrations (MICs) against selected gram-positive pathogens, indicating their potential as effective antibacterial agents (Tucker et al., 1998).
Mitochondrial Protein Synthesis Inhibition and Antibacterial Potency
Research has explored the balance between reducing mitochondrial protein synthesis inhibition and maintaining antibacterial potency through structural modifications of oxazolidinones. Analogues with specific methyl group placements on piperidine or azetidine rings have shown reduced mitochondrial toxicity while retaining significant antibacterial effectiveness. This area of study is crucial for developing safer antimicrobial treatments with minimal side effects (Renslo et al., 2007).
Development of Novel Oxazolidinone Derivatives
The synthesis and evaluation of new oxazolidinone derivatives, such as MRX-I, highlight ongoing efforts to improve the class's safety profile and efficacy against Gram-positive pathogens. These efforts aim at reducing adverse effects associated with established drugs like linezolid, by identifying compounds with lower risks of myelosuppression and monoamine oxidase inhibition (MAOI) (Gordeev & Zhengyu Yuan, 2014).
Anticancer and Anti-inflammatory Applications
Beyond antibacterial activity, some compounds sharing the core oxazolidinone structure have been investigated for their potential anticancer and anti-inflammatory effects. The exploration of these compounds includes assessing their cytotoxic activities against human cancer cell lines and their ability to inhibit enzymes like 15-lipoxygenase, demonstrating the versatile therapeutic potential of oxazolidinone derivatives (Asghari et al., 2015).
Eigenschaften
IUPAC Name |
3-[2-[4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]-2-oxoethyl]-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O4/c1-11-16-5-2-13(17-11)23-12-3-6-18(7-4-12)14(20)10-19-8-9-22-15(19)21/h2,5,12H,3-4,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFSCRCZSRAAHHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)CN3CCOC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.